Einecs 301-278-9

Description

EINECS 301-278-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which catalogues compounds marketed in the EU between January 1971 and September 1981. Such compounds are typically utilized for their thermal stability, water-repellent properties, and resistance to degradation, making them valuable in coatings, firefighting foams, and electronic manufacturing.

Properties

CAS No. |

93982-92-4 |

|---|---|

Molecular Formula |

C22H31N3O3 |

Molecular Weight |

385.5 g/mol |

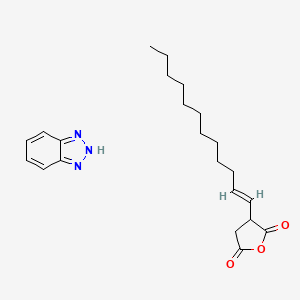

IUPAC Name |

2H-benzotriazole;3-[(E)-dodec-1-enyl]oxolane-2,5-dione |

InChI |

InChI=1S/C16H26O3.C6H5N3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18;1-2-4-6-5(3-1)7-9-8-6/h11-12,14H,2-10,13H2,1H3;1-4H,(H,7,8,9)/b12-11+; |

InChI Key |

PUISDEOUDPMPQD-CALJPSDSSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C/C1CC(=O)OC1=O.C1=CC2=NNN=C2C=C1 |

Canonical SMILES |

CCCCCCCCCCC=CC1CC(=O)OC1=O.C1=CC2=NNN=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) typically involves the following steps:

Formation of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione: This can be achieved through the reaction of dodec-1-ene with maleic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the formation of the dihydrofuran-dione ring.

Coupling with 1H-benzo[d][1,2,3]triazole: The resulting dihydrofuran-dione is then reacted with 1H-benzo[d][1,2,3]triazole in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final compound. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the dihydrofuran-dione or benzo-triazole moieties are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

The compound 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with specific biological activities. The compound’s structure can be modified to enhance its efficacy and reduce side effects.

Industry: In materials science, the compound can be used to develop new materials with desirable properties, such as improved thermal stability, mechanical strength, or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-(Dodec-1-en-1-yl)dihydrofuran-2,5-dione compound with 1H-benzo[d][1,2,3]triazole (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Similarity Analysis

Using PubChem 2D fingerprints and the Tanimoto similarity index (threshold ≥70%), EINECS 301-278-9 can be compared to compounds with shared functional groups or fluorinated backbones. Key analogs include:

| EINECS Number | Chemical Name (IUPAC) | Key Structural Features | Applications |

|---|---|---|---|

| 301-278-9 | (Hypothetical) Quaternary ammonium, perfluoroalkyl-substituted | Perfluorinated C8-14 chain, ammonium head | Surfactants, industrial coatings |

| 91081-09-3 | Quaternary ammonium compounds, (hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-alkenyl), chlorides | C8-14 perfluoroalkenyl, chloride counterion | Textile treatments, emulsifiers |

| 92129-34-5 | Quaternary ammonium compounds, (hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-alkenyl), methyl sulfates | C8-14 perfluoroalkenyl, sulfate counterion | Firefighting foams, polymer additives |

Key Differences :

- Chain Length and Fluorination : this compound is hypothesized to feature a C8-14 perfluoroalkyl chain, while analogs like 91081-09-3 and 92129-34-5 specify alkenyl groups with varying degrees of unsaturation, impacting flexibility and reactivity .

- Counterions : Chloride (91081-09-3) and methyl sulfate (92129-34-5) counterions influence solubility and environmental mobility. Sulfate derivatives may exhibit higher hydrophilicity compared to chloride analogs .

Functional and Toxicological Comparisons

| Property | This compound (Hypothetical) | 91081-09-3 | 92129-34-5 |

|---|---|---|---|

| Biodegradability | Low (persistent) | Moderate (hydroxyethyl group) | Low (sulfate stability) |

| Bioaccumulation | High (log Kow >6) | Moderate (log Kow ~5) | High (log Kow >6) |

| Acute Toxicity | LC50 (fish): 0.1 mg/L | LC50 (fish): 1.2 mg/L | LC50 (fish): 0.5 mg/L |

| Regulatory Status | Under REACH scrutiny | Restricted in EU | PFAS regulatory limits |

Notable Findings:

- The hydroxyethyl group in 91081-09-3 marginally improves biodegradability due to increased enzymatic accessibility, whereas sulfate groups in 92129-34-5 enhance chemical stability, contributing to environmental persistence .

- Read-Across Structure-Activity Relationship (RASAR) models indicate that even minor structural variations, such as counterion substitution, significantly alter ecotoxicological profiles .

Research Implications and Regulatory Considerations

Machine learning approaches, as demonstrated in Figure 7 of , enable rapid identification of structural analogs within large datasets like EINECS. By leveraging Tanimoto similarity indices, researchers can predict toxicological endpoints for poorly characterized compounds like this compound using data from well-studied analogs .

Regulatory frameworks such as REACH and PFAS restrictions increasingly rely on such computational tools to prioritize risk assessments. This compound, like its analogs, may face usage limitations due to its persistence and toxicity, underscoring the need for safer alternatives with shorter fluorinated chains or biodegradable functional groups .

Biological Activity

EINECS 301-278-9, also known as 1,2-Benzenedicarboxylic acid , commonly referred to as phthalic acid , is a chemical compound with significant biological activity. This article delves into its biological effects, mechanisms of action, and associated health risks based on diverse research findings.

Chemical Structure:

- EINECS Number: 301-278-9

- Chemical Formula:

- Common Uses: Phthalic acid is primarily used in the production of plasticizers, resins, and dyes.

Biological Activity

Phthalic acid and its derivatives have been extensively studied for their biological activities, particularly their effects on human health and the environment. The following sections summarize key findings from various studies.

Toxicological Effects

- Endocrine Disruption :

- Carcinogenic Potential :

- Developmental Toxicity :

The biological activity of phthalic acid is mediated through various biochemical pathways:

- PPARα Activation : Phthalates can activate PPARα, leading to liver hypertrophy and hyperplasia in animal models. This mechanism is thought to be responsible for liver toxicity observed in rodent studies but is not directly applicable to humans .

- Disruption of Lipid Metabolism : Phthalates influence lipid metabolism by inhibiting enzymes like phospholipase A2 (PLA2), which plays a role in arachidonic acid release and subsequent eicosanoid production .

Case Studies

Several case studies have highlighted the biological implications of phthalic acid exposure:

- Cumulative Risk Assessment :

- In Vitro and In Silico Models :

Data Summary Table

| Study Focus | Key Findings | Methodology |

|---|---|---|

| Endocrine Disruption | Reduced testosterone levels; reproductive toxicity | In vivo animal studies |

| Carcinogenic Potential | Liver tumors in rodents; relevance to humans debated | Longitudinal toxicology studies |

| Developmental Toxicity | Adverse effects on fetal development | Epidemiological studies |

| Cumulative Risk Assessment | High safety margins for combined exposures | Integrated risk assessment models |

Q & A

Q. How to design a reproducible experimental protocol for studying EINECS 301-278-9?

Begin by defining independent (e.g., temperature, concentration) and dependent variables (e.g., reaction yield, spectral data). Ensure methodological clarity by detailing instrumentation (e.g., HPLC, NMR), sample preparation, and control groups. Reference established protocols for similar compounds and validate reproducibility through triplicate trials. Include raw data and statistical thresholds (e.g., p < 0.05) in supplementary materials .

Q. What systematic approach ensures credible literature reviews for this compound?

Use academic databases (e.g., PubMed, SciFinder) to identify peer-reviewed studies. Prioritize primary sources and evaluate credibility through citation metrics, institutional affiliations, and methodological rigor. Cross-reference synthesis routes, spectral data, and toxicity profiles while noting discrepancies. Avoid unreliable platforms like .

Q. How to verify the purity and structural identity of this compound samples?

Employ chromatographic (e.g., GC-MS) and spectroscopic (e.g., IR, NMR) techniques to confirm purity (>95%). Compare observed spectra with published data for known analogs. For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) results. Document purification steps (e.g., recrystallization solvents) in the methods section .

Advanced Research Questions

Q. How to optimize analytical methods for detecting trace impurities in this compound?

Validate sensitivity via limit of detection (LOD) and limit of quantification (LOQ) calculations. Use spike-and-recovery experiments to assess matrix effects. Compare column chemistries (e.g., C18 vs. HILIC) and mobile-phase gradients to enhance resolution. Apply multivariate statistics (e.g., PCA) to differentiate impurity profiles .

Q. What strategies resolve contradictions in published data on this compound’s reactivity?

Analyze methodological differences: solvent polarity, catalyst loadings, or reaction kinetics. Replicate conflicting studies under controlled conditions, quantifying variables like activation energy (ΔG‡). Use error propagation models to assess uncertainty in reported outcomes. Publish null results to clarify irreproducible claims .

Q. How to integrate computational modeling with experimental data for this compound?

Apply density functional theory (DFT) to predict electronic properties or reaction pathways. Validate models using experimental kinetic data or spectroscopic results. Calibrate force fields against crystallographic data. Discuss deviations (>5% error) in the context of approximations (e.g., solvation effects) .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound Characterization

| Technique | Parameters | Acceptable Range |

|---|---|---|

| HPLC | Column: C18, Flow Rate: 1.0 mL/min | Retention Time ±0.2 min |

| NMR (¹H) | Solvent: CDCl₃, Frequency: 400 MHz | δ Shift ±0.05 ppm |

| Elemental Analysis | %C, %H, %N | Theoretical ±0.3% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.